molecular formula C9H12FNO2S B12440773 3-(4-Fluorophenylsulfonyl)propan-1-amine

3-(4-Fluorophenylsulfonyl)propan-1-amine

Cat. No.: B12440773
M. Wt: 217.26 g/mol
InChI Key: YAANZARDVQWSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Fluorophenyl)sulfonyl)propan-1-amine is an organic compound with the molecular formula C9H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 3-aminopropanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 3-aminopropanol and triethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 3-((4-Fluorophenyl)sulfonyl)propan-1-amine.

Industrial Production Methods

In an industrial setting, the production of 3-((4-Fluorophenyl)sulfonyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)propan-1-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propan-1-amine: Lacks the sulfonyl group, which can affect its chemical reactivity and biological activity.

    3-(4-Chlorophenyl)sulfonylpropan-1-amine: The chlorine atom can alter the compound’s electronic properties and reactivity.

    3-(4-Methylphenyl)sulfonylpropan-1-amine: The methyl group can influence the compound’s steric and electronic characteristics.

Uniqueness

3-((4-Fluorophenyl)sulfonyl)propan-1-amine is unique due to the presence of both the fluorophenyl and sulfonyl groups. The fluorine atom can enhance the compound’s stability and lipophilicity, while the sulfonyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonylpropan-1-amine

InChI

InChI=1S/C9H12FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7,11H2

InChI Key

YAANZARDVQWSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.